molecular formula C15H8ClFN4S B286936 6-(2-Chlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Chlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B286936
Molekulargewicht: 330.8 g/mol
InChI-Schlüssel: IHWVGJWGSFOKNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Chlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that belongs to the class of triazolothiadiazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Wirkmechanismus

The mechanism of action of 6-(2-Chlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activity by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells, bacteria, and viruses. It may also act as a DNA intercalator, preventing the replication and transcription of genetic material.
Biochemical and Physiological Effects
6-(2-Chlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit significant biochemical and physiological effects in various studies. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of bacteria and viruses, including methicillin-resistant Staphylococcus aureus (MRSA) and herpes simplex virus (HSV). Additionally, it has been found to exhibit anti-inflammatory and analgesic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 6-(2-Chlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of potential applications. It has been studied for its potential use in various fields, including medicinal chemistry, drug discovery, and material science. Additionally, it has shown promising results in various scientific research applications, including its potential use as an anticancer agent, antimicrobial agent, and antiviral agent.
However, one of the main limitations of using 6-(2-Chlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential toxicity. It has been shown to exhibit cytotoxic effects on normal cells at high concentrations. Additionally, its mechanism of action is not fully understood, which may limit its use in certain applications.

Zukünftige Richtungen

There are several future directions for the study of 6-(2-Chlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the further investigation of its mechanism of action. Understanding how it exerts its biological activity may lead to the development of more effective therapeutic agents.
Another potential direction is the synthesis and evaluation of analogs of 6-(2-Chlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Modifying the chemical structure may improve its efficacy and reduce its toxicity.
Additionally, the potential use of 6-(2-Chlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in material science should be further explored. Its use as a corrosion inhibitor and in the synthesis of polymers may lead to the development of more durable and environmentally friendly materials.
Conclusion
In conclusion, 6-(2-Chlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with significant potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop more effective therapeutic agents and materials.

Synthesemethoden

The synthesis of 6-(2-Chlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-chlorobenzaldehyde, 3-fluoroaniline, and thiocarbohydrazide in the presence of a catalyst. The reaction takes place in a solvent, such as ethanol or acetic acid, under reflux conditions. The yield of the product depends on the reaction conditions, including the reaction time, temperature, and the amount of catalyst used.

Wissenschaftliche Forschungsanwendungen

6-(2-Chlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, antimicrobial agent, and antiviral agent. It has also been investigated for its potential application in material science, including its use as a corrosion inhibitor and in the synthesis of polymers.

Eigenschaften

Molekularformel

C15H8ClFN4S

Molekulargewicht

330.8 g/mol

IUPAC-Name

6-(2-chlorophenyl)-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H8ClFN4S/c16-12-7-2-1-6-11(12)14-20-21-13(18-19-15(21)22-14)9-4-3-5-10(17)8-9/h1-8H

InChI-Schlüssel

IHWVGJWGSFOKNQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F)Cl

Kanonische SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.